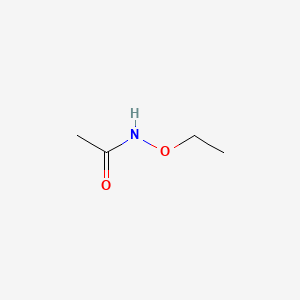

N-ethoxyacetamide

Description

Historical Context and Evolution of Academic Interest in Substituted Acetamides

Academic and industrial interest in acetamide (B32628) derivatives is long-standing, rooted in their versatile chemical reactivity and diverse biological activities. ontosight.aiopenmedicinalchemistryjournal.com Historically, research focused on simple acetamides, but as synthetic methodologies advanced, so did the complexity of the substitutions, leading to a vast library of derivatives with a wide spectrum of applications. openmedicinalchemistryjournal.com Substituted acetamides have been explored for their utility as analytical reagents, in the formation of coordination complexes, and significantly, as foundational scaffolds in medicinal chemistry. d-nb.info

The evolution of interest in this class of compounds has been driven by the discovery of their potential as therapeutic agents. Acetamide derivatives have been investigated for a range of biological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. ontosight.aid-nb.infonih.gov This has led to a sustained focus on synthesizing novel substituted acetamides to explore structure-activity relationships (SAR). The N-ethoxyacetamide structure represents a specific variation within this large family, with research interest growing as part of a broader trend towards creating more sophisticated and targeted molecular architectures. The development of complex molecules like dirhodium sugar-substituted acetamide complexes for potential lectin inhibition illustrates the progression from simple structures to highly functionalized advanced materials. bridgew.edu

Significance of the this compound Moiety in Advanced Chemical Architectures

The this compound moiety is a key structural subunit in the design of various advanced chemical architectures, contributing significantly to their function and potential application. Its incorporation into larger molecules is a strategic decision made by chemists to fine-tune properties for specific purposes, from drug delivery systems to novel therapeutic agents.

Examples of its incorporation in complex therapeutic candidates include:

Antimalarial Agents: In the search for new treatments for malaria, researchers have synthesized 2,N-bisarylated 2-ethoxyacetamides. These compounds were designed as more metabolically stable analogs of chalcones, which have shown in vitro antimalarial activity. The this compound structure contributes to this enhanced stability, a crucial factor for a viable drug candidate. researchgate.net

Antiviral Compounds: The moiety is found in nucleoside analogues such as 2-(5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidin-4-ylamino)-N-ethoxyacetamide (CHEMBL438796). In such molecules, the this compound group may affect how the compound is processed within the body and how it interacts with viral enzymes. ontosight.ai

Potential Diabetes Treatments: Thiophene derivatives incorporating an this compound group have been patented for their potential use in treating diabetes, highlighting the moiety's role in developing new therapeutic approaches for metabolic diseases. google.com

Beyond direct therapeutic applications, the this compound structure is also valuable in materials science. For example, N-(4-Aminophenyl)-2-ethoxyacetamide has been used to create multilayered thin films for pH-responsive drug delivery systems. These films can release a drug like doxorubicin (B1662922) in a controlled manner depending on the pH of the environment, a desirable feature for targeted cancer therapy. smolecule.com

The table below summarizes selected complex molecules that feature the this compound moiety, highlighting the diversity of the core structures it can be attached to.

| Compound Class | Core Structure | Potential Application |

| Benzothiazole Derivatives | 2-Ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | Antimicrobial, Anti-inflammatory, Anticancer ontosight.ai |

| Pyrrolopyrimidines | 2-(5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidin-4-ylamino)-N-ethoxyacetamide | Antiviral, Anticancer ontosight.ai |

| Benzo[d]oxazoles | N-(4-(5-cyanobenzo[d]oxazol-2-yl)phenyl)-2-ethoxyacetamide | Anti-inflammatory, Anticancer, Antimicrobial ontosight.ai |

| Thiophene Derivatives | Thiophene-based structures with this compound | Treatment of Diabetes google.com |

| Imidazo[1,2-a]pyridines | N-substituted imidazo[1,2-a]pyridine-2-acetamides | Biologically active molecules ijrpr.com |

Broad Research Landscapes and Foundational Principles for this compound Investigations

The investigation of this compound and its derivatives spans several key research areas, primarily driven by the principles of organic synthesis and medicinal chemistry. The foundational principle behind this research is the concept of rational drug design and molecular engineering, where specific structural motifs like this compound are used as building blocks to construct molecules with desired properties. researchgate.net

Medicinal Chemistry and Drug Discovery: This is the most prominent research landscape for this compound. Scientists synthesize and screen libraries of compounds containing this moiety to identify new therapeutic leads. d-nb.infonih.gov Research focuses on establishing structure-activity relationships (SAR), which correlate specific structural features with biological activity. For example, studies on 2-phenoxy-N-substituted-acetamide derivatives as potential cholinesterase inhibitors for Alzheimer's disease treatment aim to understand how different substitutions on the acetamide scaffold affect enzyme inhibition. dergipark.org.tr Similarly, its inclusion in potential DHFR inhibitors is based on the principle of targeting key enzymes in disease pathways. nih.gov

Organic Synthesis and Methodology Development: The development of efficient and versatile methods for synthesizing N-substituted acetamides is a crucial research area. ijrpr.comresearchgate.net For instance, researchers have developed new methods for creating N-substituted imidazo[1,2-a]pyridine-2-acetamides in high yields. ijrpr.com These synthetic advancements are foundational, as they enable the creation of diverse and complex molecules for further study. The synthesis of symmetrical N,N'-alkylidene bis-amides, a related class of compounds, using novel catalysts demonstrates the ongoing effort to create greener and more efficient chemical processes. researchgate.net

Materials Science and Drug Delivery: A growing area of research involves using this compound derivatives to create advanced materials. As seen with N-(4-Aminophenyl)-2-ethoxyacetamide, these molecules can be building blocks for functional polymers and films. smolecule.com The foundational principle here is self-assembly and stimuli-responsive behavior, where the chemical properties of the monomer units dictate the macroscopic properties and functionality of the resulting material, such as pH-responsive drug release. smolecule.com

The table below outlines the primary research findings related to different this compound derivatives.

| Derivative | Research Area | Key Finding |

| 2,N-bisarylated 2-ethoxyacetamides | Medicinal Chemistry (Antimalarial) | Identified as having single-digit micromolar in vitro efficacy against drug-resistant Plasmodium falciparum and greater metabolic stability than related chalcones. researchgate.net |

| N-(4-Aminophenyl)-2-ethoxyacetamide | Materials Science (Drug Delivery) | Used to synthesize thin films capable of pH-responsive drug release, with 99.2% of doxorubicin released at pH 4.5 over 15 days. smolecule.com |

| 2-phenoxy-N-substituted-acetamides | Medicinal Chemistry (Neurodegenerative Disease) | Showed potential as selective acetylcholinesterase inhibitors, with activity comparable to the drug rivastigmine. dergipark.org.tr |

| N4-substituted sulfonamides: acetamides derivatives | Medicinal Chemistry (Anticancer) | Novel synthesized compounds showed significant cytotoxic activity against human lung (A-549) and breast (MCF-7) cancer cell lines. d-nb.infonih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-7-5-4(2)6/h3H2,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSUKOCGNJOMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52914-24-6 | |

| Record name | N-ethoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Ethoxyacetamide and Its Derivatives

Innovative Strategies for Direct Functionalization of the N-Ethoxyacetamide Scaffold

Direct functionalization of a pre-existing molecular scaffold is a powerful strategy in medicinal and materials chemistry, offering an efficient route to a library of analogues from a common intermediate. For the this compound scaffold, this involves the selective modification of C-H, N-H, or other bonds within the molecule.

Catalytic cross-coupling reactions are cornerstone technologies for forging new carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds. These methods are highly applicable to the functionalization of N-alkoxy amides. Palladium-catalyzed cross-coupling, often referred to as Buchwald-Hartwig amination or etherification, provides a versatile tool for this purpose. For instance, simple and efficient procedures have been developed for the palladium-catalyzed coupling of amides and phenols with halo-heterocycles. beilstein-journals.orgnih.gov These protocols often employ a palladium precursor, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand like Xantphos and a base. beilstein-journals.orgnih.gov

These established principles can be directly applied to this compound derivatives. A hypothetical functionalization could involve coupling an aryl halide with the nitrogen of an this compound precursor, or coupling an alcohol with a halogenated derivative of this compound to form a new C-O bond. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. beilstein-journals.org

Beyond palladium, copper-catalyzed systems also offer powerful alternatives for C-N bond formation. For example, a method for catalytic decarboxylative C-N formation uses Cu(OAc)₂ to couple carboxylic acids with nitrogen sources, generating amines. nih.gov Such strategies, which proceed through a cascade of reactions including Curtius rearrangement, could be adapted for the synthesis of complex this compound derivatives. nih.gov

| Bond Type | Catalyst System | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|---|

| C–N (Amidation) | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Aryl Halides, Amides | beilstein-journals.orgnih.gov |

| C–O (Etherification) | Pd(OAc)₂ | Xantphos | K₂CO₃ | Aryl Halides, Phenols | beilstein-journals.orgnih.gov |

| C–N (from Carboxylic Acids) | Cu(OAc)₂ / DMAP | None | Not specified as base | Carboxylic Acids, Azidoformates | nih.gov |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mygreenlab.org These principles are increasingly being applied to amide synthesis. Key strategies include the use of solvent-free reaction conditions, employment of reusable catalysts, and designing reactions with high atom economy. mygreenlab.org

For example, a green procedure for synthesizing N,N'-alkylidene bisamides has been developed using a one-pot, three-component condensation under solvent-free conditions. researchgate.net This approach, which avoids the use of volatile and often toxic organic solvents, significantly reduces the environmental impact of the synthesis. researchgate.net Another approach utilizes a recyclable magnetic nanoparticle-supported catalyst for the synthesis of bisamides, which can be easily recovered and reused multiple times without a significant loss of activity. researchgate.net

Applying these principles to this compound synthesis could involve reacting ethoxyamine with an activated acetic acid derivative (like acetyl chloride or acetic anhydride) under solvent-free conditions or using a solid-supported acid catalyst. This would minimize waste and avoid the need for extensive purification steps associated with traditional solvent-based syntheses.

| Parameter | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Often uses volatile organic solvents (e.g., Dichloromethane, THF) | Solvent-free or uses benign solvents (e.g., water, ethanol) | mygreenlab.orgresearchgate.net |

| Catalyst | Stoichiometric, often corrosive reagents (e.g., strong acids) | Catalytic amounts, often recyclable (e.g., solid acids, enzymes) | researchgate.net |

| Energy Input | Often requires high temperatures and prolonged heating | Milder conditions, mechanochemistry (ball-milling) | researchgate.net |

| Waste Generation (E-Factor) | High (large amounts of solvent and byproducts) | Low (high atom economy, minimal solvent waste) | mygreenlab.org |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. vapourtec.com These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when handling reactive intermediates, and improved scalability. researchgate.netamericanpharmaceuticalreview.com

The production of this compound can be readily adapted to a continuous flow process. In a typical setup, streams of the reactants (e.g., ethoxyamine and acetyl chloride) would be pumped from separate reservoirs, mixed in a micro-reactor, and then flowed through a heated or cooled tube to allow the reaction to complete. vapourtec.com The product stream would then be collected continuously. This approach allows for the rapid production of large quantities of material with high consistency and purity. researchgate.net Furthermore, telescoping reactions, where the output of one reactor flows directly into the next for a subsequent transformation, can be implemented to build molecular complexity efficiently without isolating intermediates. vapourtec.com

| Feature | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Scalability | Difficult, often requires re-optimization | Simple, by running the process for a longer time | researchgate.netamericanpharmaceuticalreview.com |

| Heat Transfer | Poor, can lead to hotspots and side reactions | Excellent, due to high surface-area-to-volume ratio | vapourtec.com |

| Safety | Large quantities of reagents mixed at once, higher risk | Small reaction volume at any given time, inherently safer | researchgate.net |

| Process Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, residence time, and temperature | vapourtec.com |

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is a major goal of modern organic chemistry. Stereoselective synthesis allows for the control of the three-dimensional arrangement of atoms in a molecule.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov This strategy can be applied to create chiral this compound analogues. For instance, chiral transition metal complexes, such as those of rhodium or iridium, are powerful tools for asymmetric synthesis. snnu.edu.cn The asymmetric C-H activation of N-methoxybenzamides using chiral cyclopentadienyl (B1206354) (Cpx) rhodium complexes has been shown to produce chiral dihydroisoquinolones with excellent enantioselectivity. snnu.edu.cn A similar strategy could be envisioned for the asymmetric functionalization of an this compound precursor.

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a powerful method for asymmetric synthesis. nih.govnih.gov Chiral phosphoric acids, for example, have been used to catalyze enantioselective heterodimerization reactions to produce complex alkaloid analogues. rsc.org

| Catalyst Type | Example Catalyst/System | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Transition Metal | Chiral Rhodium-Cpx Complex | Asymmetric C–H Activation/Annulation | Up to 99% | snnu.edu.cn |

| Transition Metal | CuII / Chiral Bisoxazoline | Oxidative C-H Alkynylation | Up to 98% | mdpi.com |

| Organocatalyst | Chiral Phosphonium Salt / Lewis Acid | [3+2] Cyclization/Ring-Opening Cascade | Excellent stereoselectivities | nih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Enantioselective Heterodimerization | High enantioselectivity | rsc.org |

When a molecule already contains one or more chiral centers, introducing a new one can result in the formation of diastereomers. Diastereoselective reactions are designed to favor the formation of one specific diastereomer. ethz.ch

A powerful method for synthesizing N-alkoxy lactams involves the transition-metal-free halocyclization of unsaturated N-alkoxy amides. thieme-connect.comthieme-connect.com When an internal alkene is used as the substrate in these reactions, N-cyclization can proceed with good diastereoselectivity, favoring the formation of one diastereomer over the other. thieme-connect.com For example, the cyclization of an unsaturated N-alkoxy amide derived from an internal alkene was reported to yield the corresponding lactam with a diastereomeric ratio of 76:24. thieme-connect.com

Furthermore, the synthesis of complex natural product analogues often relies on highly diastereoselective steps. For instance, the synthesis of carbocyclic analogues of the nucleoside precursor PreQ₀ utilized an Upjohn dihydroxylation that proceeded with excellent diastereoselectivity (>99% d.r.) to install two new stereocenters relative to an existing one. beilstein-journals.org Such substrate-controlled transformations are invaluable for building complex chiral molecules and could be applied to elaborate chiral this compound precursors.

| Reaction Type | Precursor Type | Key Reagents/Conditions | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Halocyclization (N-cyclization) | Unsaturated N-alkoxy amide (internal alkene) | LiHMDS, I₂ | 76:24 | thieme-connect.com |

| Heterodimerization | N-substituted pyrrolidine-1-carboxamide | Acidic conditions | High diastereoselectivity | rsc.org |

| Dihydroxylation | Chiral allylic amine | OsO₄ (Upjohn conditions) | >99:1 | beilstein-journals.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Xantphos |

| Cs₂CO₃ (Caesium carbonate) |

| K₂CO₃ (Potassium carbonate) |

| Cu(OAc)₂ (Copper(II) acetate) |

| DMAP (4-Dimethylaminopyridine) |

| LiHMDS (Lithium bis(trimethylsilyl)amide) |

| I₂ (Iodine) |

| OsO₄ (Osmium tetroxide) |

| Acetyl chloride |

| Acetic anhydride (B1165640) |

Multicomponent Reactions for Efficient this compound Construction

Multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, making it a cornerstone of green chemistry and drug discovery. nih.govfrontiersin.org For the synthesis of this compound and its derivatives, isocyanide-based MCRs, particularly the Ugi and Passerini reactions, are of notable importance. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is a powerful method for producing α-aminoacyl amide derivatives. organic-chemistry.org First reported by Ivar Karl Ugi in 1959, the reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org In the context of synthesizing an this compound scaffold, the reactants could be specifically chosen. For instance, a possible Ugi reaction could involve formaldehyde, ethoxyamine, a suitable isocyanide, and acetic acid. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.orgwikipedia.org This activated iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate anion, followed by an irreversible Mumm rearrangement, yields the final bis-amide product. wikipedia.org The Ugi reaction is known for its high atom economy and typically completes within minutes in polar aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) have also been used successfully. wikipedia.org

The Passerini three-component reaction (P-3CR) , discovered by Mario Passerini in 1921, is another fundamental isocyanide-based MCR that yields α-acyloxy amides. wikipedia.orgslideshare.net It combines an aldehyde or ketone, a carboxylic acid, and an isocyanide. organic-chemistry.org The reaction mechanism is believed to proceed through a concerted pathway in aprotic solvents, where a hydrogen-bonded complex of the carboxylic acid and carbonyl compound reacts with the isocyanide. wikipedia.orgnih.gov This leads to an intermediate that rearranges to form the final α-acyloxy amide product. wikipedia.org The Passerini reaction has been widely applied in medicinal chemistry for the synthesis of diverse structures, including depsipeptides and other biologically relevant scaffolds. wikipedia.orgnih.gov By selecting appropriate starting materials, this reaction can be adapted to generate structures related to this compound.

The application of these MCRs provides a rapid and versatile platform for creating libraries of this compound derivatives for various research applications. nih.govorganic-chemistry.org The ability to systematically vary each of the starting components allows for the efficient exploration of chemical space and the optimization of molecular properties.

| Reaction | Number of Components | Typical Reactants | Core Product Structure | Key Advantages |

|---|---|---|---|---|

| Ugi Reaction | Four | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | High atom economy, rapid reaction times, access to complex peptide-like structures. organic-chemistry.orgwikipedia.org |

| Passerini Reaction | Three | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | One of the oldest MCRs, high functional group tolerance, useful for creating depsipeptides. wikipedia.orgorganic-chemistry.org |

Novel Reagent Development for this compound Derivatization

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, known as a derivative, which has properties more suitable for a specific analytical method or to introduce new functionalities. researchgate.net For a compound like this compound, derivatization can enhance its detectability in techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) or serve as a handle for further synthetic modifications. numberanalytics.com

A primary goal of derivatization in analytical chemistry is to improve the volatility and thermal stability of polar compounds for GC analysis or to enhance ionization efficiency and chromatographic retention for LC-MS analysis. numberanalytics.com Common derivatization strategies include silylation and acylation.

Silylation is a widely used technique that involves replacing active hydrogen atoms (e.g., in amides, amines, hydroxyls) with a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly popular for this purpose due to their high reactivity. numberanalytics.comresearch-solution.com For this compound, silylation would target the N-H proton of the amide group, increasing the molecule's volatility and making it more amenable to GC-MS analysis.

Acylation involves the introduction of an acyl group (R-C=O) and is another common method for derivatizing compounds with amine or hydroxyl groups. research-solution.com Reagents such as Trifluoroacetic anhydride (TFAA) are frequently used. These reagents can react with the amide nitrogen of this compound, introducing a trifluoroacetyl group. This modification can improve chromatographic properties and introduce an electron-capturing group, which enhances sensitivity in certain detectors. research-solution.com

More recently, the development of novel reagents aims to provide higher sensitivity and selectivity. For instance, N-heterocyclic carbenes (NHCs) have been introduced as innovative derivatization reagents for the LC-MS analysis of certain aliphatic aldehydes. nih.gov While their direct application to this compound is not documented, this highlights a trend towards developing highly specialized reagents. The study identified 2-mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c] wikipedia.orgnih.govtriazol-4-ium chloride (MTPTC) as a promising reagent due to its rapid kinetics and the stability of the resulting derivative. nih.gov The exploration of such novel reagent classes could in the future provide new avenues for the derivatization and analysis of acetamides.

| Reagent Class | Specific Example | Target Functional Group | Purpose/Application |

|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amide (N-H) | Increases volatility and thermal stability for GC-MS analysis. numberanalytics.comresearch-solution.com |

| Silylating Agents | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amide (N-H) | High reactivity for derivatizing a broad range of compounds for GC-MS. numberanalytics.com |

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Amide (N-H) | Improves chromatographic behavior and enhances detectability. numberanalytics.comresearch-solution.com |

| N-Heterocyclic Carbenes (NHCs) | MTPTC | Carbonyls (aldehydes) | Novel reagent for high-sensitivity LC-MS, noted for stable derivatives. nih.gov |

Mechanistic Elucidation of Reactions Involving N Ethoxyacetamide

Reaction Pathway Analysis of N-Ethoxyacetamide Formation and Transformation

The formation and transformation of this compound can proceed through several potential reaction pathways, the feasibility of which is dictated by the specific reactants and reaction conditions.

Formation Pathways:

A common route for the synthesis of amide-containing compounds is through the reaction of an amine with an acylating agent. For this compound, this could involve the reaction of ethoxyamine with acetyl chloride or acetic anhydride (B1165640). However, a more relevant synthetic approach found in the literature for similar structures involves the nucleophilic substitution of a leaving group by an ethoxyamine or the reaction of an N-halo-amide with sodium ethoxide.

One documented synthesis of an ethoxy acetamide (B32628) derivative involves the treatment of an N-substituted 2-chloroacetamide (B119443) with sodium ethoxide (NaOEt). researchgate.net This reaction proceeds via a nucleophilic substitution where the ethoxide ion (EtO⁻) displaces the chloride ion.

Another plausible pathway for the formation of related N-alkoxyamides is the manganese-catalyzed methoxymethylation of primary amides using methanol (B129727), which proceeds via an "interrupted borrowing hydrogen" strategy. rsc.org By analogy, a similar rhodium- or iridium-catalyzed reaction could potentially be envisioned for the ethoxymethylation of acetamide using ethanol (B145695), although this is speculative.

A general synthesis for symmetrical N,N'-alkylidenebisamides involves the one-pot, three-component condensation of an aldehyde with an amide. researchgate.net While not directly forming this compound, this illustrates a pathway where C-N and C-O bonds are formed in a concerted fashion, highlighting the types of reactive intermediates that might be involved in related transformations.

Transformation Pathways:

This compound, like other amides, can undergo hydrolysis. Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of the ethoxyamido group as the leaving group, would yield acetate (B1210297) and ethoxyamine. The stability and leaving group ability of the [⁻N(OEt)C(O)CH₃] anion would be a critical factor in this pathway.

Transformations can also occur at the N-alkoxy portion of the molecule. For instance, SN2 reactions at the nitrogen atom of related N-acyloxy-N-alkoxyamides have been modeled computationally. arkat-usa.org These studies suggest that nucleophilic attack at the nitrogen is a viable reaction pathway, leading to the displacement of the acyloxy group. arkat-usa.orgpublish.csiro.auumich.edu For this compound, a strong nucleophile could potentially attack the nitrogen, although the ethoxy group is generally a poorer leaving group than an acyloxy group.

The following table summarizes potential reaction pathways for the formation and transformation of this compound based on analogous reactions.

| Reaction Type | Reactants | Plausible Mechanism | Key Intermediates |

| Formation | 2-chloroacetamide + Sodium Ethoxide | Nucleophilic Substitution (SN2) | Ethoxide anion |

| Formation | Acetamide + Ethanol (catalyzed) | Catalytic Borrowing Hydrogen (speculative) | Metal-hydride, imine intermediate |

| Transformation | This compound + H₂O/OH⁻ | Base-catalyzed Hydrolysis | Tetrahedral intermediate |

| Transformation | This compound + Nucleophile | SN2 at Nitrogen (speculative) | Pentacoordinate nitrogen transition state |

Transition State Characterization in this compound Chemistry

The transition state is a fleeting, high-energy configuration of atoms that exists for an infinitesimally short time as reactants transform into products. Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. For reactions involving this compound, computational chemistry provides a powerful tool for characterizing these transient species.

Theoretical modeling of SN2 reactions at the nitrogen of the related N-formyloxy-N-methoxyformamide with nucleophiles like ammonia (B1221849) has been performed at various levels of theory, including AM1, HF/6-31G*, and Density Functional Theory (DFT). arkat-usa.orgumich.edu These studies reveal key features of the transition state that are likely applicable to this compound.

The transition states for these SN2 reactions at nitrogen are found to be nearly linear, with the nucleophile, the nitrogen atom, and the leaving group aligned. arkat-usa.org A significant finding is the extensive charge separation in the transition state. The amide nitrogen develops a partial positive charge, indicating some nitrenium ion character, while the incoming nucleophile and the leaving group bear partial negative charges. arkat-usa.orgmdpi.com This charge distribution suggests a non-synchronous process where the bond to the leaving group is stretched more than the bond to the incoming nucleophile is formed in the transition state.

For the base-catalyzed hydrolysis of amides, computational studies on formamide (B127407) and its N-methylated derivatives have shown that the transition state for the formation of the tetrahedral intermediate involves several water molecules that explicitly solvate the attacking hydroxide ion and the carbonyl oxygen. nih.gov The number of these solvating water molecules and their orientation are critical in stabilizing the transition state and lowering the activation energy. nih.gov For this compound, the bulky ethoxy group on the nitrogen would likely influence the solvation of the transition state, potentially leading to a higher activation barrier compared to simpler amides. nih.gov

The table below summarizes key characteristics of transition states in reactions analogous to those of this compound, as determined by computational studies.

| Reaction Type | Analogous System | Computational Method | Key Transition State Features | Reference |

| SN2 at Nitrogen | N-formyloxy-N-methoxyformamide + NH₃ | HF/6-31G* | Near-linear geometry, significant charge separation, partial nitrenium character on nitrogen. | arkat-usa.org |

| Base-catalyzed Hydrolysis | Formamide + OH⁻ | B3LYP/6-31+G(d) | Tetrahedral intermediate formation, explicit solvation by multiple water molecules. | nih.gov |

Kinetic and Thermodynamic Studies of this compound Reactivity

Kinetic studies measure the rate of a chemical reaction, providing information about the reaction order, rate constants, and activation energy. Thermodynamic studies, on the other hand, determine the energy changes (enthalpy, entropy, and Gibbs free energy) associated with a reaction, indicating its spontaneity and the position of equilibrium.

For the base-catalyzed hydrolysis of amides, the free energy of activation (ΔG‡) for N,N-dimethylacetamide has been experimentally determined to be 24.1 kcal/mol. nih.gov Theoretical calculations for this reaction yield a value of 26.0 kcal/mol. nih.gov Given the structural similarities, the activation energy for the hydrolysis of this compound is expected to be in a similar range, though potentially influenced by the electronic and steric effects of the ethoxy group.

The equilibrium constant (K) for a reaction is related to the standard Gibbs free energy change (ΔG°) by the equation ΔG° = -RTlnK. For the hydrolysis of an ester, the equilibrium constant can be calculated from the ratio of the forward and reverse rate constants. tardigrade.in For example, if the forward rate constant for ester hydrolysis is 1.1 x 10⁻² min⁻¹ and the backward rate constant is 1.5 x 10⁻³ min⁻¹, the equilibrium constant is approximately 7.33. tardigrade.in

The following table presents a hypothetical comparison of kinetic and thermodynamic parameters for the hydrolysis of this compound with related compounds, based on literature values for analogous systems.

| Compound | Reaction | Parameter | Value (Literature/Estimated) | Significance |

| N,N-dimethylacetamide | Base-catalyzed Hydrolysis | ΔG‡ (experimental) | 24.1 kcal/mol | Activation barrier for hydrolysis. |

| Ethyl Acetate | Neutral Hydrolysis | k (25 °C) | ~1.6 x 10⁻¹⁰ s⁻¹ | Rate of hydrolysis at neutral pH. |

| This compound | Base-catalyzed Hydrolysis | ΔG‡ (estimated) | 22-26 kcal/mol | Estimated activation barrier. |

| This compound | Hydrolysis | K (estimated) | > 1 | Reaction is likely to favor products at equilibrium. |

Isotopic Labeling Investigations in this compound Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the position of the labeled atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy.

While no specific isotopic labeling studies on this compound were found, the methodology has been extensively applied to elucidate the mechanisms of other amide reactions.

Amide Bond Formation and Cleavage:

In the study of glycosyl trichloroacetamide (B1219227) formation from trichloroacetimidate (B1259523) donors, a crossover experiment using a mixture of ¹³C-labeled and ¹⁵N-labeled donors was conducted. acs.org The results showed that the product molecules contained both isotopes, unequivocally proving an intermolecular aglycon transfer mechanism rather than an intramolecular rearrangement. acs.org A similar approach could be used to study the formation of this compound, for example, by reacting ¹⁵N-labeled ethoxyamine with ¹³C-labeled acetyl chloride.

Hydrolysis Mechanisms:

¹⁸O-labeling has been instrumental in studying the mechanism of amide synthesis from α-bromo nitroalkanes. researchgate.net By using ¹⁸O-labeled substrates and reagents, researchers were able to trace the origin of the oxygen atom in the amide carbonyl group, providing evidence for two competing pathways (anaerobic and aerobic) from a key tetrahedral intermediate. researchgate.net For the hydrolysis of this compound, reacting it in ¹⁸O-labeled water (H₂¹⁸O) would allow for the determination of whether the oxygen atom in the resulting acetate comes from the water molecule, which is expected for a standard hydrolysis mechanism.

Distinguishing Tautomers:

¹⁵N labeling can be used to distinguish between amide and imidic acid tautomers via infrared spectroscopy. researchgate.net The C=O stretch of an amide shows a very small downshift upon ¹⁵N labeling, whereas the C=N stretch of the imidic acid tautomer exhibits a much more significant downshift. researchgate.net This technique could be applied to this compound to investigate the potential involvement of its imidic acid tautomer in certain reactions.

The table below outlines how isotopic labeling could be applied to investigate the reaction mechanisms of this compound.

| Isotope Label | Reaction Studied | Experimental Approach | Expected Outcome for a Given Mechanism |

| ¹⁵N in Ethoxyamine | Formation from Acetyl Chloride | React ¹⁵N-ethoxyamine with acetyl chloride. Analyze product with MS. | The product this compound will show an M+1 peak, confirming the incorporation of the labeled nitrogen. |

| ¹⁸O in Water | Hydrolysis | Hydrolyze this compound in H₂¹⁸O. Analyze the resulting acetic acid with MS. | The acetic acid product will contain ¹⁸O, confirming that the carbonyl oxygen is exchanged with water. |

| ¹³C at Carbonyl | Hydrolysis | Hydrolyze ¹³C-carbonyl labeled this compound. Analyze products with ¹³C NMR. | The ¹³C label will be found in the carbonyl carbon of the resulting acetate. |

| ¹⁵N in Amide | Tautomerism Study | Synthesize ¹⁵N-labeled this compound. Analyze by IR spectroscopy. | A small shift in the C=O stretch frequency compared to the unlabeled compound would be observed. |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex N-Ethoxyacetamide Adducts

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. nptel.ac.in For complex systems involving this compound, such as adducts or co-crystals, advanced NMR techniques are indispensable for resolving intricate structural details in both solution and the solid state. elte.hupreprints.org

Two-dimensional (2D) NMR experiments resolve correlations between different nuclei, overcoming the limitations of 1D spectra, especially in complex molecules where signal overlap is common. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies nuclei that are close in space (typically within 5 Å), providing crucial information about the molecule's three-dimensional structure and conformation. wikipedia.orgnih.gov For this compound, a 2D NOESY experiment would reveal through-space correlations, for instance, between the protons of the acetyl group (CH₃) and the ethoxy group (CH₂ or CH₃), which would help define the preferred orientation around the amide and N-O bonds.

Diffusion-Ordered Spectroscopy (DOSY): Often termed "NMR chromatography," DOSY separates the NMR signals of different species in a mixture based on their translational diffusion rates, which correlate with their size and shape. nih.govucsb.edu In a scenario where this compound forms an adduct, DOSY can distinguish the signals of the free compound from those of the larger adduct, as the adduct would diffuse more slowly. All signals belonging to a single species will align in the diffusion dimension of the 2D plot. nih.gov

Table 1: Illustrative 2D NMR Data for a Hypothetical this compound Adduct This table demonstrates the type of information that can be obtained from multidimensional NMR experiments.

| NMR Experiment | Correlated Nuclei (Hypothetical) | Structural Information Gained |

| NOESY | Amide N-H ↔ Ethoxy O-CH₂ | Indicates spatial proximity, helping to define the conformation around the N-O bond. |

| NOESY | Acetyl CH₃ ↔ Adduct Proton | Reveals the binding interface between this compound and its partner molecule. |

| DOSY | This compound signals | A single diffusion coefficient (D₁) is measured for the free molecule. |

| DOSY | Adduct signals | A smaller diffusion coefficient (D₂) is measured, confirming the formation of a larger entity. |

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in their solid, crystalline, or amorphous forms. preprints.orgeuropeanpharmaceuticalreview.com Unlike solution NMR, ssNMR provides information about the molecular arrangement in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines. mdpi.com

For crystalline this compound, ¹³C ssNMR can reveal the presence of multiple, crystallographically distinct molecules within the asymmetric unit of the crystal lattice, which would manifest as a splitting of single carbon signals into multiple peaks. europeanpharmaceuticalreview.com This technique is highly sensitive to polymorphism, where different crystalline forms of this compound would produce distinct ssNMR spectra. europeanpharmaceuticalreview.com

Table 2: Representative ¹³C Solid-State NMR Chemical Shifts for Crystalline Forms This table illustrates how ssNMR can differentiate between polymorphic forms of a compound like this compound. Chemical shifts are hypothetical.

| Carbon Atom | Polymorph A (ppm) | Polymorph B (ppm) | Information Provided |

| C =O | 172.5 | 174.1 | Different electronic environments around the carbonyl group due to varied intermolecular hydrogen bonding. |

| O-C H₂-CH₃ | 65.8 | 66.5 | Changes in packing and conformation affecting the ethoxy group. |

| -C H₃ | 21.3 | 21.0 | Minor shift indicating a relatively consistent local environment for the acetyl methyl group. |

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. edinst.comtriprinceton.org These methods are complementary and highly sensitive to molecular structure, functional groups, and conformational changes. nih.gov The analysis of vibrational spectra, often supported by theoretical calculations like Density Functional Theory (DFT), allows for a detailed conformational analysis. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrational modes that cause a change in the dipole moment. edinst.com It is particularly sensitive to polar functional groups like the carbonyl (C=O) and N-H groups of the amide linkage in this compound. The frequencies of these vibrations are sensitive to hydrogen bonding and conformation.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. edinst.com This technique is often more sensitive to symmetric, non-polar bonds and skeletal vibrations.

For this compound, the combination of IR and Raman spectroscopy can provide a comprehensive vibrational fingerprint. For example, the amide I band (primarily C=O stretch) and amide II band (N-H bend and C-N stretch) in the IR spectrum would be strong indicators of the local environment. Conformational changes, such as rotation around the C-N or N-O bonds, would lead to predictable shifts in the vibrational frequencies. umich.edu

Table 3: Key Vibrational Frequencies for this compound Conformational Analysis This table presents expected vibrational modes and the structural information they can provide. Frequencies are typical ranges.

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Structural Significance |

| Amide I (C=O stretch) | IR (strong), Raman (moderate) | 1650 - 1680 | Sensitive to hydrogen bonding and electronic effects on the carbonyl group. |

| Amide II (N-H bend) | IR (strong) | 1510 - 1570 | Its position and shape are diagnostic of the amide conformation (cis/trans). |

| C-O-C stretch | IR (strong), Raman (weak) | 1050 - 1150 | Characteristic of the ethoxy group. |

| N-O stretch | IR (moderate), Raman (moderate) | 850 - 950 | Provides direct information on the N-O bond, sensitive to conformational changes. |

Mass Spectrometry Techniques for Mechanistic and Structural Probing

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. innovareacademics.in

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (C₄H₉NO₂), HRMS can easily distinguish it from other molecules that have the same nominal mass but a different elemental composition. bioanalysis-zone.com This capability is crucial for confirming the identity of reaction products or for identifying unknown metabolites or adducts.

Table 4: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₉NO₂ |

| Exact Mass (Calculated) | 103.06333 u |

| Hypothetical HRMS Measurement | 103.06351 u |

| Mass Accuracy | < 2 ppm |

| Ion Species | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 104.07061 |

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to a standard mass spectrometry experiment. nih.gov In IM-MS, ions are separated based not only on their m/z but also on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. polyu.edu.hknih.gov This allows for the separation of isomers—molecules with the same elemental formula (and thus the same exact mass) but different structures. polyu.edu.hkresearchgate.net

For this compound, this technique would be invaluable for distinguishing it from its structural isomers, such as ethyl 2-aminoacetate or N,N-dimethylglycine, which have the same molecular formula (C₄H₉NO₂). Each isomer would present a unique rotationally averaged size and shape in the gas phase, leading to different drift times and allowing for their separation and individual identification. copernicus.org The instrument measures a collision cross-section (CCS) value, which is a key physical descriptor of the ion's shape. researchgate.net

X-ray Crystallography and Electron Diffraction Studies of this compound Derivatives

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography and, more recently, electron diffraction are powerful techniques for elucidating these structures at the atomic level. While a dedicated crystallographic study for the parent this compound molecule is not prominently available in the published literature, extensive research on its derivatives provides significant insights into the conformational preferences, intermolecular interactions, and solid-state packing of this class of compounds.

X-ray crystallography, a technique that relies on the diffraction of X-rays by the ordered array of atoms in a crystal, has been instrumental in determining the structures of numerous acetamide (B32628) derivatives. acs.orgnih.govanton-paar.comwikipedia.org By analyzing the diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision. acs.org

In the crystal structure of N-(4-Ethoxyphenyl)-2-[(4-ethoxyphenylcarbamoyl)methoxy]acetamide monohydrate, the molecules are linked through a network of hydrogen bonds, forming a supramolecular chain. iucr.org The organic and water molecules in this structure are located on crystallographic twofold rotation axes. iucr.org This arrangement highlights the importance of hydrogen bond donors and acceptors in directing the assembly of the crystal lattice.

Table 1: Crystallographic Data for N-(4-Ethoxyphenyl)-2-[(4-ethoxyphenylcarbamoyl)methoxy]acetamide monohydrate iucr.org

| Parameter | Value |

| Chemical Formula | C₂₀H₂₄N₂O₅·H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.469(4) |

| b (Å) | 8.892(2) |

| c (Å) | 12.015(2) |

| β (°) | 108.43(3) |

| Volume (ų) | 1972.1(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.353 |

This interactive table provides the fundamental crystallographic parameters for a representative this compound derivative.

Research into other related N-alkoxyamides, such as N,N-dialkoxyamides, has further illuminated the structural effects of placing an alkoxy group on the amide nitrogen. X-ray structures of anomeric N,N-dialkoxyamides have shown that the nitrogen atom is highly pyramidalized, and the N-CO bond is elongated. researchgate.net This deviation from the planarity typically expected for amides is a consequence of reduced amidicity and is well-predicted by density functional theory calculations using N,N-dimethoxyacetamide as a model. researchgate.net These findings suggest that this compound would also likely exhibit some degree of nitrogen pyramidality.

Electron diffraction, particularly microcrystal electron diffraction (MicroED), has emerged as a complementary and increasingly powerful technique for the structural analysis of small organic molecules. acs.orgosti.govnih.gov This method is especially valuable when only nanocrystalline samples are available, a common challenge in pharmaceutical and materials science research. nih.gov Electron diffraction operates on the same principles of diffraction as X-ray methods but uses a beam of electrons instead. acs.org Due to the stronger interaction of electrons with matter, much smaller crystals can be analyzed. osti.gov

Studies on various small organic molecules have demonstrated the capability of MicroED to provide high-resolution structural data that is comparable to that obtained from single-crystal X-ray diffraction. osti.govmdpi.com The application of electron diffraction to this compound or its derivatives could therefore provide crucial structural information, especially in cases where growing sufficiently large single crystals for X-ray analysis proves difficult. This technique would be invaluable for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Computational Chemistry and Theoretical Studies of N Ethoxyacetamide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic and structural properties of N-ethoxyacetamide at the atomic level. These methods offer a detailed picture of electron distribution, molecular orbital energies, and other key parameters that define the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state properties of molecules. By approximating the electron density, DFT calculations can accurately predict various molecular characteristics. For this compound, DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is crucial for understanding its steric and electronic properties.

Key ground-state properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to generate electrostatic potential maps, which illustrate the charge distribution across the molecule and indicate regions susceptible to electrophilic or nucleophilic attack. While specific DFT studies on this compound are not widely available in the public domain, the methodologies are well-established. For instance, in studies of other N-substituted acetamides, the B3LYP functional with a basis set like 6-311+G(d,p) is commonly employed to optimize molecular structures and calculate quantum chemical parameters. explorationpub.comchemscene.com

Ab Initio Methods for Excited State and Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly useful for predicting excited-state properties and spectroscopic parameters. Time-Dependent Density Functional Theory (TD-DFT) is a common approach within this category for studying electronic transitions.

For this compound, these calculations could predict the ultraviolet-visible (UV-Vis) absorption spectra by identifying the electronic transitions between molecular orbitals. This information is valuable for characterizing the compound and understanding its photophysical properties. Additionally, ab initio methods can be used to calculate other spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which can be compared with experimental data to validate the computational model. In broader studies of related compounds, TD-DFT has been successfully used to obtain UV-Vis spectra.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the effects of solvation.

For this compound, MD simulations can reveal the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity. The presence of rotatable bonds in this compound suggests that it possesses conformational flexibility.

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water, on the structure and dynamics of this compound. These simulations can provide information on how the solvent molecules arrange themselves around the solute and how this solvation shell influences the compound's properties and behavior in a biological medium. In studies of similar compounds, MD simulations have been used to investigate the stability of ligand-protein complexes. chemscene.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Descriptor Generation and Selection

The first step in QSAR/SAR modeling is to calculate molecular descriptors for each compound in the series. These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be categorized into several types:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, counts of specific atoms or functional groups).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, volume).

Physicochemical descriptors: Such as lipophilicity (LogP) and polar surface area (PSA).

For this compound, some basic computational descriptors include a Topological Polar Surface Area (TPSA) of 38.33 Ų, a LogP of 0.074, 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds. Once a large number of descriptors are generated, a selection process is employed to identify the most relevant ones that correlate with the biological activity, avoiding overfitting and multicollinearity.

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 38.33 Ų |

| LogP | 0.074 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Table 1: Calculated Molecular Descriptors for this compound.

Model Validation and Predictive Capabilities

After selecting the relevant descriptors, a mathematical model is built to relate them to the biological activity. This can be done using various statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms.

The predictive power of the QSAR model must be rigorously validated. This is typically done using both internal and external validation techniques. Internal validation methods, like leave-one-out cross-validation, assess the robustness of the model using the training set data. External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and observed activities for the test set indicates a reliable and predictive QSAR model. Such validated models can then be used to screen virtual libraries of compounds and prioritize the synthesis of new, potentially more active this compound derivatives.

In studies of related N-substituted acetamides, QSAR and SAR analyses have been crucial in establishing relationships between the substitution patterns on the phenyl ring and the observed biological activities, such as enzyme inhibition. For example, molecular docking studies, a key component of many SAR analyses, have been used to investigate the binding of this compound analogs to protein targets like PD-L1, revealing that modifications to the acetamide (B32628) moiety can influence binding affinity. explorationpub.com

Computational Approaches to Reaction Mechanism Prediction and Validation of this compound

The prediction and validation of reaction mechanisms for this compound heavily rely on a synergistic relationship between experimental observations and computational modeling. Theoretical chemistry provides powerful tools to explore potential reaction pathways, characterize transition states, and calculate reaction energetics, offering a detailed picture that can be difficult to obtain through experimental means alone.

Ab initio and Density Functional Theory (DFT) methods are the cornerstones of these computational investigations. arkat-usa.orgwhiterose.ac.uk Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, though often at a significant computational cost. arkat-usa.org DFT, on the other hand, offers a balance between accuracy and computational efficiency, making it a widely used tool for studying larger molecular systems and complex reaction pathways. whiterose.ac.uk

A key area of investigation for N-alkoxyamides, the class of compounds to which this compound belongs, is their unique reactivity stemming from the presence of two electronegative atoms—nitrogen and oxygen—bonded to the amide nitrogen. researchgate.netmdpi.com This configuration leads to a phenomenon known as the anomeric effect and results in a pyramidalized nitrogen atom, which significantly reduces the typical resonance stabilization found in amides. researchgate.netmdpi.compublish.csiro.au This reduced resonance makes the amide bond more susceptible to cleavage and influences the pathways of reactions such as hydrolysis. nih.gov

Computational studies on related N-alkoxyamides have elucidated the mechanisms of their reactions. For instance, the alkaline hydrolysis of amides has been shown to proceed through a tetrahedral intermediate. nih.govresearchgate.net DFT calculations can map the potential energy surface of this reaction, identifying the transition states for both the formation and breakdown of this intermediate. nih.gov The calculated activation energies for these steps can then be used to predict the rate-determining step of the reaction.

Furthermore, computational models are crucial for understanding more complex transformations. For example, in reactions involving N-acyloxy-N-alkoxyamides, a class of compounds structurally related to this compound, SN2-type reactions at the amide nitrogen have been modeled. arkat-usa.orgumich.edu These studies have shown that the reaction proceeds through a near-linear transition state with significant charge separation, indicating a non-synchronous process. arkat-usa.org

To validate these computationally predicted mechanisms, the theoretical results are often compared with experimental data. This can include kinetic studies that measure reaction rates under different conditions. researchgate.net Agreement between experimentally determined and computationally predicted rate constants provides strong support for the proposed mechanism.

Below is an illustrative data table showcasing the kind of information that can be obtained from DFT calculations for a hypothetical hydrolysis reaction of a simple N-alkoxyamide, which would be analogous to studies on this compound.

Table 1: Calculated Thermodynamic and Kinetic Data for a Hypothetical N-Alkoxyamide Hydrolysis (DFT B3LYP/6-31G)* (Note: This table is a representative example based on typical computational studies of related amides and does not represent actual data for this compound, for which specific studies are not publicly available.)

| Parameter | Reactants | Transition State 1 (TS1) | Tetrahedral Intermediate | Transition State 2 (TS2) | Products |

| Relative Energy (kcal/mol) | 0.00 | +15.2 | +5.8 | +21.5 | -4.3 |

| Key Bond Distances (Å) | C-N: 1.38 | C-N: 1.45, C-OH: 2.10 | C-N: 1.49, C-OH: 1.42 | C-N: 1.95, N-H: 1.02 | C-N: broken |

| Imaginary Frequency (cm⁻¹) | N/A | -350 (C-OH formation) | N/A | -420 (C-N cleavage) | N/A |

Computational Spectroscopy for this compound Spectral Interpretation

Computational spectroscopy is an indispensable tool for interpreting the experimental spectra of molecules like this compound. nih.govresearchgate.net By simulating spectra from first principles, researchers can assign spectral features to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's structure and electronic environment.

Vibrational Spectroscopy (IR): The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods, particularly DFT, can accurately predict the frequencies and intensities of these modes. fcien.edu.uy For this compound, a key feature in the IR spectrum is the amide I band, which is primarily associated with the C=O stretching vibration. nih.gov The position of this band is sensitive to the electronic environment of the carbonyl group. Computational studies on N-alkoxyamides have shown that the pyramidalization of the nitrogen atom and the resulting decrease in amide resonance lead to a higher C=O stretching frequency compared to planar amides. researchgate.netpublish.csiro.au This is because the reduced resonance strengthens the C=O double bond character. Theoretical calculations can quantify this shift and correlate it with the degree of nitrogen pyramidalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. github.io Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. frontiersin.org For this compound, computational models can help to assign the various proton and carbon signals, especially in cases where experimental spectra are complex or ambiguous. The calculated chemical shifts are highly sensitive to the molecule's conformation, and by comparing calculated and experimental spectra, the dominant conformation in solution can be inferred. For instance, the chemical shifts of the protons on the ethoxy group and the acetyl group would be influenced by their spatial relationship, which is dictated by the rotational barriers around the N-O and C-N bonds.

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy probes the electronic transitions within a molecule. github.io Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of organic molecules. frontiersin.org For this compound, the main electronic transitions would likely be n → π* and π → π* transitions associated with the amide chromophore. Computational predictions of the wavelengths (λ_max) and oscillator strengths of these transitions can aid in the interpretation of the experimental UV-Vis spectrum.

The following tables provide illustrative examples of the kind of data that would be generated in a computational spectroscopic study of this compound.

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound (Illustrative) (Note: This table is a representative example based on typical computational studies of related amides and does not represent actual data for this compound.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹, Scaled) |

| C-H stretch (methyl) | CH₃ | 2980 |

| C-H stretch (methylene) | CH₂ | 2945 |

| C=O stretch (Amide I) | C=O | 1735 |

| N-O stretch | N-O | 1150 |

| C-N stretch | C-N | 1050 |

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) (Note: This table is a representative example based on typical computational studies of related amides and does not represent actual data for this compound.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹³C NMR | |

| C=O | 172.5 |

| CH₂ (ethoxy) | 65.8 |

| CH₃ (acetyl) | 21.3 |

| CH₃ (ethoxy) | 14.9 |

| ¹H NMR | |

| CH₂ (ethoxy) | 3.95 |

| CH₃ (acetyl) | 2.10 |

| CH₃ (ethoxy) | 1.25 |

N Ethoxyacetamide As a Versatile Building Block in Organic Synthesis

Application of N-Ethoxyacetamide in the Synthesis of N-Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. nih.gov this compound can be envisioned as a valuable precursor for various heterocyclic systems due to the inherent reactivity of the N-alkoxy amide functionality. The N-O bond can be cleaved under specific conditions to generate a reactive N-acylnitrenium ion intermediate or its equivalent, which can then undergo intramolecular cyclization reactions.

For instance, a hypothetical intramolecular cyclization of a suitably functionalized this compound derivative could lead to the formation of five- or six-membered N-heterocycles. The reaction would likely proceed via activation of the ethoxy group, for example, by a Lewis acid, followed by nucleophilic attack from a pendant group on the acetyl moiety.

Detailed research into the reactivity of N-acyloxy-N-alkoxyamides has shown that they can act as electrophilic amides, undergoing S_N_2 reactions at the amide nitrogen. arkat-usa.orgresearchgate.net This reactivity profile suggests that this compound derivatives could react with various nucleophiles to initiate the formation of heterocyclic rings.

Below is a table summarizing potential N-heterocyclic cores that could be synthesized from this compound derivatives:

| Starting Material | Potential Heterocyclic Product | Reaction Type |

| γ-keto-N-ethoxyacetamide | Pyrrole derivative | Paal-Knorr type condensation |

| N-ethoxy-β-enaminoacetamide | Pyridine derivative | Hantzsch-type synthesis |

| o-aminoaryl-N-ethoxyacetamide | Benzimidazole derivative | Intramolecular cyclization/condensation |

Utilization of this compound Derivatives in Peptide and Peptidomimetic Chemistry

Peptides and their mimetics are of significant interest in drug discovery. nih.gov The incorporation of non-natural amino acid surrogates is a common strategy to enhance the metabolic stability and conformational properties of peptides. This compound derivatives, particularly N-ethoxy-α-amino amides, could serve as unique building blocks in this context.

The N-ethoxy group could influence the local conformation of the peptide backbone, potentially inducing specific secondary structures like β-turns or helices. Furthermore, the N-O bond might be more resistant to enzymatic cleavage by proteases compared to a standard peptide bond, thus improving the pharmacokinetic profile of the resulting peptidomimetic.

The synthesis of peptides containing N-alkoxy amide linkages would require modified coupling protocols to accommodate the specific reactivity of the N-alkoxyamine. The following table outlines a hypothetical solid-phase synthesis cycle for incorporating an N-ethoxyamino acid derivative.

| Step | Reagent/Condition | Purpose |

| 1. Deprotection | 20% Piperidine in DMF | Removal of Fmoc protecting group |

| 2. Coupling | Fmoc-N-ethoxyamino acid, DIC, HOBt | Formation of the N-alkoxy amide bond |

| 3. Capping | Acetic anhydride (B1165640), DIPEA | Capping of unreacted amino groups |

| 4. Cleavage | TFA/TIS/H₂O | Cleavage from resin and side-chain deprotection |

Role of this compound in the Construction of Macrocyclic Structures

Macrocycles are an important class of molecules with diverse applications, including as therapeutics and host molecules. nih.govmdpi.com The construction of macrocyclic frameworks often relies on efficient ring-closing reactions. This compound derivatives could be employed in macrocyclization strategies in several ways.

An acyclic precursor containing an this compound moiety at one terminus and a nucleophilic group at the other could undergo an intramolecular cyclization to form a macrolactam. The reactivity of the N-alkoxy amide could be tuned to facilitate this ring closure under mild conditions.

A potential application is in the synthesis of macrocyclic peptoids containing N-alkoxy side chains, which could exhibit unique folding patterns. The table below presents a comparison of properties between a standard macrocyclic peptide and a hypothetical macrocycle containing an this compound unit.

| Property | Standard Macrocyclic Peptide | This compound Containing Macrocycle (Hypothetical) |

| Backbone Flexibility | Relatively rigid due to amide planarity | Potentially more flexible due to altered amide electronics |

| H-Bonding | N-H donor and C=O acceptor | C=O acceptor, potential for O-ether as a weak acceptor |

| Proteolytic Stability | Susceptible to cleavage | Potentially enhanced stability |

Cascade and Tandem Reactions Facilitated by this compound Reactivity

Cascade and tandem reactions offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. arkat-usa.org The unique reactivity of this compound could be harnessed to trigger or participate in such reaction sequences.

A hypothetical cascade reaction could be initiated by the generation of a reactive intermediate from an this compound derivative, which then undergoes a series of intramolecular transformations. For example, an electrochemical oxidative cascade cyclization of an olefinic this compound could lead to the formation of complex alkoxylated heterocyclic systems. rsc.org

The following table outlines a conceptual cascade reaction involving an this compound derivative:

| Step | Reaction | Intermediate/Product |

| 1. Initiation | Lewis acid activation of this compound | N-Acylnitrenium ion equivalent |

| 2. Cyclization | Intramolecular attack by a tethered π-system | Cyclic carbocation |

| 3. Rearrangement | Wagner-Meerwein type shift | Rearranged cyclic core |

| 4. Termination | Nucleophilic trapping | Functionalized heterocyclic product |

Molecular Level Interactions of N Ethoxyacetamide with Biological Systems

Biophysical Studies of N-Ethoxyacetamide Binding to Model Proteins

Detailed biophysical studies focusing exclusively on the binding of isolated this compound to model proteins are limited in publicly available literature. However, insights can be drawn from computational analyses of its derivatives and from experimental studies of structurally similar compounds.

Direct experimental determination of kinetic (k_on, k_off) and equilibrium (K_D) constants for this compound with a wide range of proteins is not extensively documented. However, molecular modeling studies provide valuable predictions regarding its binding affinity. In a molecular docking analysis of brequinar (B1684385) analogs with the Programmed Death-Ligand 1 (PD-L1) dimer, an analog featuring an this compound unit (BQR-14) was evaluated. explorationpub.comresearchgate.net The study calculated the binding energy for this interaction, which reflects the stability of the compound-protein complex. explorationpub.com

| Compound | Target Protein | Calculated Binding Free Energy (ΔG) | Method |

|---|---|---|---|

| Brequinar Analog (BQR-14) with this compound unit | PD-L1 Dimer | -14.50 kcal/mol | Molecular Docking |

Further insights into binding can be inferred from studies on the analogous compound phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide). Nuclear Magnetic Resonance (NMR) studies have been used to probe the binding orientation of phenacetin within the active sites of Cytochrome P450 (CYP) enzymes. These studies revealed that phenacetin adopts a specific orientation within the active sites of both CYP1A1 and CYP1A2. drugbank.comnih.gov This specific positioning is a prerequisite for the subsequent metabolic reactions.

The binding of a small molecule to a protein often induces conformational changes in the protein structure. Molecular modeling of the brequinar analog containing the this compound unit suggests that this moiety contributes to the anchorage of the molecule within the protein's binding pocket. explorationpub.com This interaction helps to stabilize the drug-protein complex. explorationpub.com